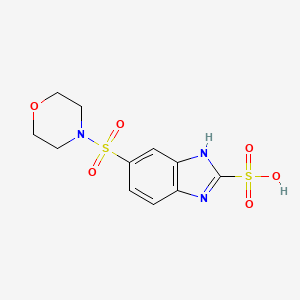![molecular formula C18H21NO3 B13555987 tert-butyl N-{[4-(4-hydroxyphenyl)phenyl]methyl}carbamate](/img/structure/B13555987.png)
tert-butyl N-{[4-(4-hydroxyphenyl)phenyl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{[4-(4-hydroxyphenyl)phenyl]methyl}carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a phenylmethyl group attached to a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[4-(4-hydroxyphenyl)phenyl]methyl}carbamate typically involves the reaction of 4-aminophenol with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methanol at room temperature for several hours. The product is then isolated by extraction and purification techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of novel catalysts and ligands for various chemical reactions .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
- Used in the synthesis of bioactive molecules for drug discovery and development .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
- Studied for its role in the development of new drugs targeting specific biological pathways .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of tert-butyl N-{[4-(4-hydroxyphenyl)phenyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the carbamate moiety can participate in covalent bonding or reversible interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- tert-Butyl (4-hydroxyphenyl)carbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
Comparison:
- tert-Butyl (4-hydroxyphenyl)carbamate : Similar structure but lacks the phenylmethyl group, making it less complex.
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate : Contains a cyclohexyl group instead of a phenyl group, leading to different steric and electronic properties.
- tert-Butyl (4-(hydroxymethyl)phenyl)carbamate : Contains a hydroxymethyl group instead of a hydroxyphenyl group, affecting its reactivity and applications .
Uniqueness: tert-Butyl N-{[4-(4-hydroxyphenyl)phenyl]methyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C18H21NO3 |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
tert-butyl N-[[4-(4-hydroxyphenyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C18H21NO3/c1-18(2,3)22-17(21)19-12-13-4-6-14(7-5-13)15-8-10-16(20)11-9-15/h4-11,20H,12H2,1-3H3,(H,19,21) |
Clé InChI |
WAAADMBOIWYCEV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate](/img/structure/B13555915.png)


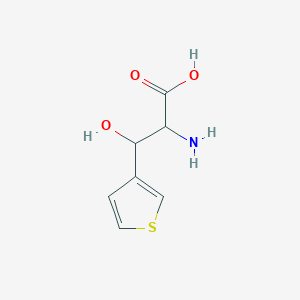
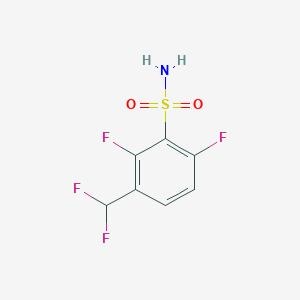
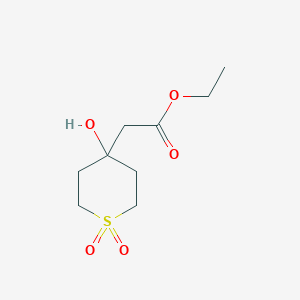

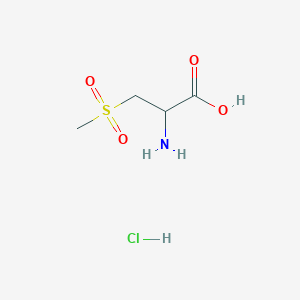

![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B13555973.png)
